molecular formula C16H20N4O4S2 B2938432 1-(4-Methoxybenzyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1421455-30-2

1-(4-Methoxybenzyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea

Cat. No. B2938432
CAS RN: 1421455-30-2
M. Wt: 396.48
InChI Key: JABHIAQXUCMRDH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the urea group could potentially participate in acid-base reactions, and the methoxy group could be susceptible to reactions with strong acids or bases .

Scientific Research Applications

Synthesis and Chemical Modifications

A study focused on the modification of a compound with similar structural elements to 1-(4-Methoxybenzyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea, where the acetamide group was replaced with an alkylurea moiety. This modification aimed at evaluating the antiproliferative activities of the synthesized compounds against human cancer cell lines, investigating their potential as anticancer agents with low toxicity. The compounds exhibited potent antiproliferative activity and reduced acute oral toxicity, suggesting their viability as PI3K inhibitors and anticancer agents (Xiao-meng Wang et al., 2015).

Analytical Applications

Deuterium-labeled derivatives of compounds with a similar structure to 1-(4-Methoxybenzyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea have been synthesized for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analysis. These labeled compounds are crucial for drug absorption, distribution, and other pharmacokinetic studies, highlighting the importance of such derivatives in analytical chemistry and drug development processes (D. Liang et al., 2020).

Structural Studies

Structural analysis of related compounds has provided insights into the conformation and molecular arrangement, contributing to the understanding of their chemical behavior and potential interactions. Such studies are fundamental in drug design and the development of new therapeutic agents, as they help in predicting the bioactivity and stability of novel compounds (G. Gasser & H. Stoeckli-Evans, 2004).

Environmental Fate and Degradation

Research on the degradation of similar sulfonylurea compounds in soil under various conditions has provided valuable information on their environmental fate. Understanding the degradation pathways and the factors influencing these processes is crucial for assessing the environmental impact of such compounds and their residues. This knowledge is essential for the development of more environmentally friendly pesticides and herbicides (P. Morrica et al., 2001).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S2/c1-24-12-5-3-11(4-6-12)9-17-15(21)19-16-18-13-7-8-20(26(2,22)23)10-14(13)25-16/h3-6H,7-10H2,1-2H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABHIAQXUCMRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea

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